REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][N:10]1[C:14](=[O:15])[CH:13]=[CH:12][C:11]1=[O:16])(C)(C)C>FC(F)(F)C(O)=O.ClCCl>[NH2:7][CH2:8][CH2:9][N:10]1[C:14](=[O:15])[CH:13]=[CH:12][C:11]1=[O:16]
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCN1C(C=CC1=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The thus obtained residue was dissolved in dichloromethane (20 ml)
|
Type
|
ADDITION
|
Details
|
a saturated aqueous sodium hydrogencarbonate solution (10 ml) was added
|
Type
|
CUSTOM
|
Details
|
to separate the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over potassium hydrogencarbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.2 mmol | |
AMOUNT: MASS | 28 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |